Cas no 517-88-4 ((-)-Alkannin)

(-)-Alkannin structure
(-)-Alkannin structure
Nome del prodotto:(-)-Alkannin
Numero CAS:517-88-4
MF:C16H16O5
MW:288.2952
MDL:MFCD00189414
CID:37953
PubChem ID:72521

(-)-Alkannin Proprietà chimiche e fisiche

Nomi e identificatori

    • Alkannin
    • 5,8-Dihydroxy-2-[(1S)-1-hydroxy-4-methylpent-3-enyl]naphthalene-1,4-dione
    • ALKANNIN(P)
    • Shikonin
    • (-)-Shikonin
    • (S)-5,8-dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl)naphthalene-1,4-dione
    • AC1Q6B9A
    • Alkanet extract (VAN)
    • Alkanna red (VAN)
    • Alkannin (VAN)
    • Anchusa acid (VAN)
    • Anchusin (VAN)
    • CHEMBL28457
    • SureCN33968
    • WAKO013-19901
    • (-)-Shikonin,Alkannin
    • 075CRZ9995
    • C.I. Natural Red 20 (VAN)
    • C.I. 75530 (VAN)
    • Alkannin, analytical standard
    • (S)-5,8-Dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl
    • (-)-Alkannin
    • Arnebin IV
    • EINECS 208-245-7
    • (S)-5,8-Dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl)-1,4-naphthoquinone
    • (S)-5,8-Dihydroxy-2-(1-hydroxy-4-methylpent-3-en-1-yl)naphthalene-1,4-dione
    • ALKANNIN [MI]
    • NSC 407295
    • CS-0078216
    • 5,8-dihydroxy-2-[(1S)-1-hydroxy-4-methylpent-3-en-1-yl]-1,4-dihydronaphthalene-1,4-dione
    • 5,8-Dihydroxy-6-(1-hydroxy-4-methyl-3-pentenyl)-1,4-naphthalenedione, (S)-
    • AKOS025401887
    • AC-26870
    • HY-119874
    • (-)-5,8-Dihydroxy-6-(1-hydroxy-4-methyl-3-pentenyl)-1,4-naphthalenedione
    • 517-88-4
    • CHEBI:2578
    • BDBM50597697
    • Cerven prirodni 20 [Czech]
    • NSC-94524
    • BDBM50271717
    • NSC 94524
    • 1,4-Naphthalenedione, 5,8-dihydroxy-6-(1-hydroxy-4-methyl-3-pentenyl)-, (S)-
    • Q418237
    • 5,8-DIHYDROXY-2-((1S)-1-HYDROXY-4-METHYLPENT-3-EN-1-YL)NAPHTHALENE-1,4-DIONE
    • (-)-(1-Hydroxy-3-isohexenyl)naphthazarine
    • NS00080494
    • SCHEMBL33968
    • ALKANNIN(RG)
    • (-)-5,8-dihydroxy-2-(1-hydroxy-4-methyl-3-pentenyl)-1,4-naphthoquinone
    • 1,4-Naphthalenedione, 5,8-dihydroxy-6-(1-hydroxy-4-methyl-3-pentenyl)-, (-)-
    • (-)-5,8-Dihydroxy-6-(1-hydroxy-4-methyl-3-pentenyl)-1,4-naphthoquinone
    • Anchusin
    • Anchusa acid
    • UNII-075CRZ9995
    • Anchusaic acid
    • BRN 3213296
    • 1ST165849
    • E103
    • 1,4-Naphthalenedione, 5,8-dihydroxy-2-(1-hydroxy-4-methyl-3-pentenyl)-, (S)-
    • DTXSID201029621
    • 3-08-00-04089 (Beilstein Handbook Reference)
    • 5,8-dihydroxy-2-[(1S)-1-hydroxy-4-methyl-pent-3-enyl]naphthalene-1,4-dione
    • Alkanna Red
    • 23444-65-7
    • CHEMBL4127840
    • Cerven prirodni 20
    • 1,4-NAPHTHOQUINONE, 5,8-DIHYDROXY-6-(1-HYDROXY-4-METHYL-3-PENTENYL)-, (-)-
    • NEZONWMXZKDMKF-JTQLQIEISA-N
    • (-)-5,8-Dihydroxy-2-(1-hydroxy-4-methyl-3-pentenyl)-1,4-naphthoquinone; (-)-Alkannin; Alkanna red; Anchusa acid; Anchusin
    • MDL: MFCD00189414
    • Inchi: 1S/C16H16O5/c1-8(2)3-4-10(17)9-7-13(20)14-11(18)5-6-12(19)15(14)16(9)21/h3,5-7,10,17-19H,4H2,1-2H3/t10-/m0/s1
    • Chiave InChI: NEZONWMXZKDMKF-JTQLQIEISA-N
    • Sorrisi: O([H])[C@@]([H])(C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])C1=C([H])C(C2=C(C([H])=C([H])C(=C2C1=O)O[H])O[H])=O

Proprietà calcolate

  • Massa esatta: 288.099774g/mol
  • Carica superficiale: 0
  • XLogP3: 3
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta legami ruotabili: 3
  • Massa monoisotopica: 288.099774g/mol
  • Massa monoisotopica: 288.099774g/mol
  • Superficie polare topologica: 94.8Ų
  • Conta atomi pesanti: 21
  • Complessità: 501
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Carica superficiale: 0
  • Conta Tautomer: 15
  • Peso molecolare: 288.29

Proprietà sperimentali

  • Colore/forma: Cristalli prismatici rosso bruno con lucentezza metallica.
  • Densità: 1.373g/cm3
  • Punto di fusione: 149°
  • Punto di ebollizione: 567.4ºC at 760mmHg
  • Punto di infiammabilità: 311ºC
  • Indice di rifrazione: 1.642
  • PSA: 94.83000
  • LogP: 2.12040
  • Solubilità: Solubile in solventi organici, leggermente solubile in acqua.
  • Rotazione specifica: 20Cd -165° (benzene); -226° (chloroform). Also reported as -254 ± 7° (chloroform) (Toribara)

(-)-Alkannin Informazioni sulla sicurezza

(-)-Alkannin Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chengdu Biopurify Phytochemicals Ltd
BP0140-20mg
Alkannin
517-88-4 98%
20mg
$65 2023-09-19
ChemScence
CS-0032151-20mg
(-)-Alkannin
517-88-4 98.07%
20mg
$140.0 2021-09-02
MedChemExpress
HY-N6012-25mg
(-)-Alkannin
517-88-4 99.58%
25mg
¥980 2024-05-24
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S303868-25mg
(-)-Alkannin
517-88-4 (HPLC)≥96%
25mg
¥926.90 2023-09-01
ChemFaces
CFN99907-20mg
Shikonin
517-88-4 >=98%
20mg
$50 2023-09-19
Chengdu Biopurify Phytochemicals Ltd
BP0140-20mg
Alkannin
517-88-4 98%
20mg
$65 2023-09-20
eNovation Chemicals LLC
D659586-100mg
Alkannin
517-88-4 98%
100mg
$370 2024-05-25
FUJIFILM
013-19901-10mg
Alkannin Standard
517-88-4
10mg
JPY 34,000 2021-11-29
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S854449-20mg
5,8-dihydroxy-2-[(1S)-1-hydroxy-4-methylpent-3-enyl]naphthalene-1,4-dione
517-88-4 HPLC≥98%
20mg
¥860.00 2022-08-31
MedChemExpress
HY-N6012-5mg
(-)-Alkannin
517-88-4 99.58%
5mg
¥350 2024-05-24

(-)-Alkannin Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:517-88-4)(-)-Alkannin
A1203666
Purezza:99%
Quantità:250mg
Prezzo ($):186.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:517-88-4)Alkannin
TB00532
Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta